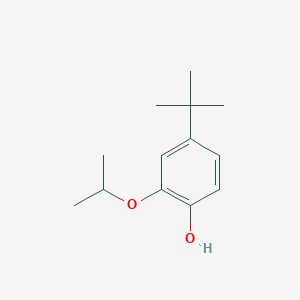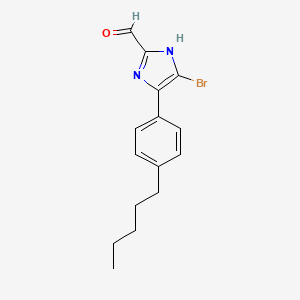
5-Bromo-4-(4-pentylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022662” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022662” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, or substitution reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022662” is scaled up using large reactors and continuous flow processes. The methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022662” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of “MFCD33022662” are carried out under specific conditions, such as controlled temperature and pH, and in the presence of catalysts or solvents that facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
“MFCD33022662” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development or as a diagnostic tool.
Industry: “MFCD33022662” is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
“MFCD33022662” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar reactivity. The comparison can focus on aspects such as:
Structural Differences: Highlighting unique functional groups or structural motifs.
Reactivity: Comparing the types of reactions and conditions under which the compounds react.
Applications: Discussing the specific uses of each compound and how “MFCD33022662” stands out in its applications.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These compounds share some similarities with “MFCD33022662” but also have distinct properties that make each one unique in its own right.
Properties
Molecular Formula |
C15H17BrN2O |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
5-bromo-4-(4-pentylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C15H17BrN2O/c1-2-3-4-5-11-6-8-12(9-7-11)14-15(16)18-13(10-19)17-14/h6-10H,2-5H2,1H3,(H,17,18) |
InChI Key |
INBWKEOFQFTNHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


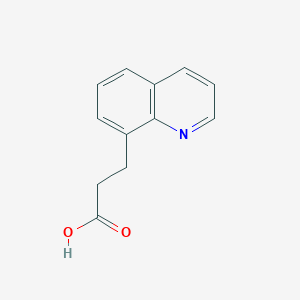
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
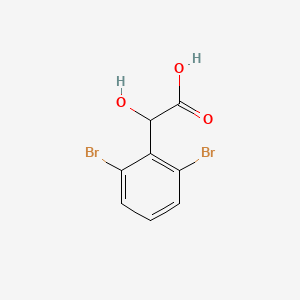
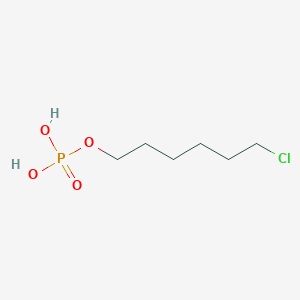
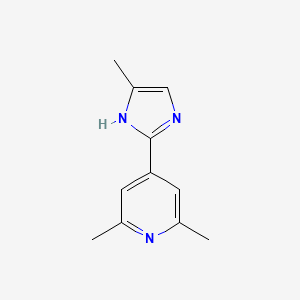
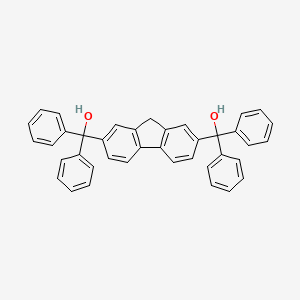
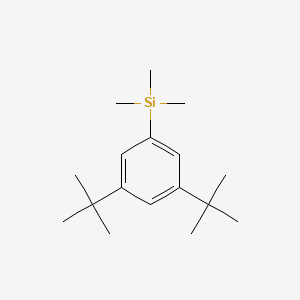
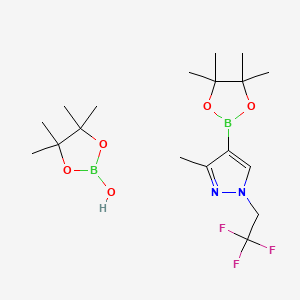
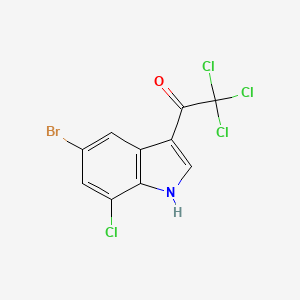
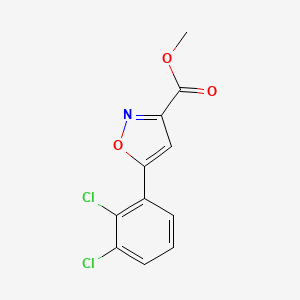
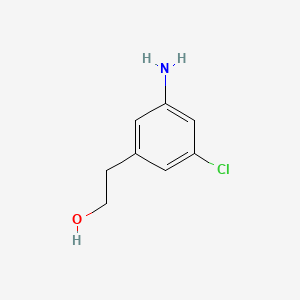
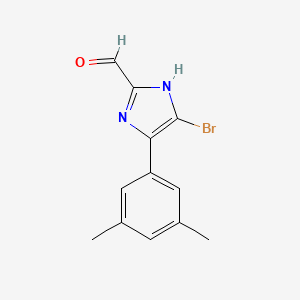
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
